Ethyl 4-{3-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
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Overview
Description
Ethyl 4-{3-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound that features a combination of pyridazine, piperazine, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{3-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyridazine and piperazine rings, followed by their functionalization and coupling to form the final compound. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{3-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
Ethyl 4-{3-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4-{3-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease processes or bind to receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]ethan-1-ol
- 1-(3-aminopropyl)-4-methylpiperazine
- 1,4-bis(3-aminopropyl)piperazine
Uniqueness
Ethyl 4-{3-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H22ClN5O4 |
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Molecular Weight |
443.9 g/mol |
IUPAC Name |
ethyl 4-[3-[4-(6-chloropyridazin-3-yl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C21H22ClN5O4/c1-2-31-21(30)14-3-5-15(6-4-14)27-19(28)13-16(20(27)29)25-9-11-26(12-10-25)18-8-7-17(22)23-24-18/h3-8,16H,2,9-13H2,1H3 |
InChI Key |
MHPPPRVNYOPOHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
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